Cas no 2227910-51-0 (rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol)

rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol 化学的及び物理的性質
名前と識別子
-
- rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol
- EN300-1986162
- rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol
- 2227910-51-0
-
- インチ: 1S/C9H10ClNO/c10-5-1-2-9(12)7(3-5)6-4-8(6)11/h1-3,6,8,12H,4,11H2/t6-,8+/m0/s1
- InChIKey: YQNHEOQZJFNFHT-POYBYMJQSA-N
- ほほえんだ: ClC1C=CC(=C(C=1)[C@@H]1C[C@H]1N)O
計算された属性
- せいみつぶんしりょう: 183.0450916g/mol
- どういたいしつりょう: 183.0450916g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 1
- 複雑さ: 176
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.5
- トポロジー分子極性表面積: 46.2Ų
rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1986162-0.25g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 0.25g |
$1209.0 | 2023-09-16 | ||
Enamine | EN300-1986162-1.0g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 1g |
$1315.0 | 2023-06-02 | ||
Enamine | EN300-1986162-2.5g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 2.5g |
$2576.0 | 2023-09-16 | ||
Enamine | EN300-1986162-0.05g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 0.05g |
$1104.0 | 2023-09-16 | ||
Enamine | EN300-1986162-10g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 10g |
$5652.0 | 2023-09-16 | ||
Enamine | EN300-1986162-0.5g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 0.5g |
$1262.0 | 2023-09-16 | ||
Enamine | EN300-1986162-5.0g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 5g |
$3812.0 | 2023-06-02 | ||
Enamine | EN300-1986162-5g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 5g |
$3812.0 | 2023-09-16 | ||
Enamine | EN300-1986162-1g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 1g |
$1315.0 | 2023-09-16 | ||
Enamine | EN300-1986162-10.0g |
rac-2-[(1R,2S)-2-aminocyclopropyl]-4-chlorophenol |
2227910-51-0 | 10g |
$5652.0 | 2023-06-02 |
rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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10. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenolに関する追加情報
Rac-2-(1R,2S)-2-Aminocyclopropyl-4-Chlorophenol: A Comprehensive Overview
Rac-2-(1R,2S)-2-Aminocyclopropyl-4-Chlorophenol (CAS No. 2227910-51-0) is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which combines a cyclopropyl group with an amino functionality and a chlorophenol moiety. The cyclopropyl group is known for its strained ring system, which often imparts interesting chemical reactivity and biological activity. The 4-chlorophenol moiety adds electron-withdrawing effects, further influencing the compound's properties.
Recent studies have highlighted the potential of rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol in various applications, particularly in the development of novel pharmaceutical agents. Researchers have explored its role as a precursor in the synthesis of bioactive molecules, leveraging its structural versatility. The amino group in the molecule serves as a reactive site for further functionalization, enabling the creation of derivatives with enhanced biological activity.
The stereochemistry of this compound is another area of focus. The (1R,2S) configuration introduces chiral properties, which are crucial in drug design due to their influence on pharmacokinetics and pharmacodynamics. Stereoisomers often exhibit different biological activities, making this compound a valuable tool in asymmetric synthesis and enantioselective reactions.
From a synthetic perspective, rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol can be prepared through various routes, including cyclopropanation reactions and nucleophilic aromatic substitutions. These methods highlight the molecule's synthetic accessibility and its potential for large-scale production. The use of advanced catalytic systems has further enhanced the efficiency of these reactions, making the compound more viable for industrial applications.
In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its ability to interact with specific biological targets makes it a candidate for further exploration in drug discovery programs. Additionally, the presence of both hydrophilic and hydrophobic groups in its structure contributes to its solubility properties, which are critical for its bioavailability.
Recent advancements in computational chemistry have also provided deeper insights into the molecular interactions of rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol. Molecular docking studies have revealed potential binding modes with key therapeutic targets, offering a foundation for rational drug design efforts. These studies underscore the importance of understanding the compound's three-dimensional structure and its implications for biological activity.
The environmental impact and safety profile of this compound are additional considerations. While it is not classified as a hazardous material under current regulations, proper handling procedures are recommended to ensure occupational safety. Its degradation pathways and ecotoxicological effects are areas that warrant further investigation to support sustainable chemical practices.
In conclusion, rac-2-(1R,2S)-2-aminocyclopropyl-4-chlorophenol (CAS No. 2227910-51-0) stands out as a versatile compound with significant potential in chemical research and development. Its unique structure, stereochemical properties, and synthetic accessibility make it a valuable asset in advancing scientific knowledge and practical applications across diverse industries.
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